Cefepime is a fourth-generation cephalosporin antibiotic. [, , ] This classification places it within the β-lactam family of antibiotics. [, , ] Cefepime is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ] Its role in scientific research is primarily focused on understanding its activity against different bacterial strains, investigating its pharmacokinetic/pharmacodynamic properties, and exploring its potential in combination therapies.
Cefepime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP3, which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell death. [, , ]
Cefepime exhibits a linear pharmacokinetic profile, indicating a predictable relationship between the administered dose and the resulting drug concentration in the body. [, ] It has an elimination half-life of roughly 2 hours, meaning it takes approximately 2 hours for the concentration of cefepime in the body to decrease by half. [] The primary route of elimination is renal, with cefepime being excreted largely unchanged in the urine. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: